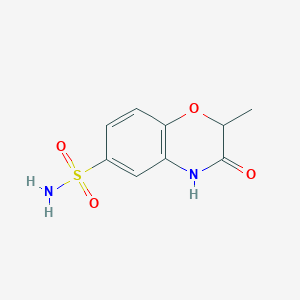

2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide

Description

Properties

IUPAC Name |

2-methyl-3-oxo-4H-1,4-benzoxazine-6-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O4S/c1-5-9(12)11-7-4-6(16(10,13)14)2-3-8(7)15-5/h2-5H,1H3,(H,11,12)(H2,10,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXGPAEWSQDXDAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC2=C(O1)C=CC(=C2)S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of an anthranilic acid derivative with a sulfonamide group. The reaction conditions often include the use of a dehydrating agent and a catalyst to facilitate the cyclization process . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, resulting in the formation of hydroxy derivatives.

Substitution: The sulfonamide group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Mechanism of Action

The mechanism of action of 2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to inhibit the synthesis of essential bacterial proteins or disrupt bacterial cell membranes. In the case of anti-inflammatory activity, it may inhibit the production of pro-inflammatory cytokines or block specific signaling pathways involved in inflammation .

Comparison with Similar Compounds

N-(tert-Butyl)-7-Methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide

- Structure : Differs by a tert-butyl group on the sulfonamide nitrogen and a methyl group at position 7 (CAS: 727672-14-2, molecular weight: 298.36) .

- However, this compound is discontinued by suppliers, hinting at synthetic or stability challenges .

- Applications : Likely explored for targeted drug delivery due to its lipophilic tert-butyl moiety.

Ethyl 6-(Ethylsulfonyl)-2-Methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate

- Structure: Features an ethylsulfonyl group at position 6 and an ester at position 2 (CAS: 731802-61-2, formula: C₁₄H₁₇NO₆S) .

- Properties : The ethylsulfonyl group increases electron-withdrawing effects, enhancing reactivity for nucleophilic substitutions. The ester moiety broadens its utility as a synthetic precursor.

- Applications : Used in combinatorial chemistry for generating sulfonamide libraries .

Piperidine-3-carboxylic Acid Derivatives

- Structure : Example: 1-[(2-Methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]piperidine-3-carboxylic acid (CAS: 1216182-44-3) .

- Properties : Incorporation of a piperidine ring introduces basicity, improving water solubility. The carboxylic acid group enables salt formation for enhanced bioavailability.

- Applications: Potential use in designing protease inhibitors or receptor antagonists due to dual functional groups .

Balcinrenone (INN: C₂₀H₁₈FN₃O₅)

- Structure : A fluoro-substituted benzoxazine conjugated with a benzoxazine-carbonyl moiety .

- Properties : Fluorination increases membrane permeability and metabolic resistance. The carbonyl group facilitates hydrogen bonding with biological targets.

- Applications : Investigated as a RORγ modulator for autoimmune diseases, highlighting the therapeutic versatility of benzoxazine scaffolds .

Comparative Analysis of Key Properties

Biological Activity

2-Methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

- Molecular Formula : C₉H₁₀N₂O₄S

- Molecular Weight : 242.25 g/mol

- CAS Number : 1240527-49-4

Antimicrobial Activity

Research has shown that derivatives of benzoxazine compounds exhibit significant antimicrobial properties. For instance, studies indicate that 2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine derivatives can inhibit the growth of various bacterial strains, making them potential candidates for antibiotic development. The mechanism often involves disrupting bacterial cell wall synthesis and function.

Anticancer Properties

Benzoxazine derivatives have been investigated for their anticancer activities. The compound has shown promise in inhibiting cancer cell proliferation in vitro. Notably, the compound's activity against specific cancer cell lines has been documented, with IC₅₀ values indicating effective dosage levels for cytotoxicity.

| Cell Line | IC₅₀ (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |

| HeLa (Cervical Cancer) | 10 | Inhibition of cell cycle progression |

| A549 (Lung Cancer) | 12 | Activation of caspase pathways |

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties. Studies have demonstrated its ability to reduce pro-inflammatory cytokine levels in cell cultures and animal models. This effect is particularly relevant for conditions such as arthritis and other inflammatory diseases.

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : The compound acts as an inhibitor for various enzymes involved in metabolic pathways linked to disease progression.

- Receptor Modulation : It interacts with specific receptors that mediate cellular responses to inflammation and cancer.

- Oxidative Stress Reduction : The compound enhances antioxidant defenses in cells, mitigating oxidative damage.

Study on Anticancer Activity

A recent study evaluated the anticancer effects of 2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine derivatives on breast cancer cells (MCF-7). The results demonstrated a significant reduction in cell viability at concentrations above 10 μM, with associated apoptosis confirmed through flow cytometry analysis.

Study on Anti-inflammatory Effects

In an experimental model of arthritis, administration of the compound led to a marked decrease in joint swelling and pain scores compared to control groups. Histological analysis revealed reduced infiltration of inflammatory cells in treated joints.

Q & A

Q. What are the common synthetic routes for 2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide?

Methodological Answer: The synthesis typically involves multi-step reactions:

Cyclization : Formation of the benzoxazine core via cyclization of precursors like 2-aminophenol derivatives with carbonyl-containing reagents under acidic or basic conditions.

Sulfonation : Introduction of the sulfonamide group using sulfonyl chlorides or sulfonic acid derivatives. For example, reacting the benzoxazine intermediate with chlorosulfonic acid followed by amidation with ammonia or amines .

Purification : Column chromatography or recrystallization to isolate the pure product.

Q. Key Reaction Conditions

Q. Which spectroscopic techniques are essential for characterizing this compound?

Methodological Answer: Critical techniques include:

- NMR Spectroscopy :

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ for C₉H₁₀N₂O₄S: calc. 242.0362) .

- IR Spectroscopy : Confirms carbonyl (C=O, ~1700 cm⁻¹) and sulfonamide (S=O, ~1350–1150 cm⁻¹) functional groups .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the sulfonation step?

Methodological Answer: Optimization strategies include:

- Temperature Control : Maintain sulfonation at 0–5°C to minimize side reactions (e.g., over-sulfonation) .

- Solvent Selection : Use polar aprotic solvents (e.g., DCM) to stabilize intermediates .

- Catalytic Additives : Add DMAP (4-dimethylaminopyridine) to enhance reactivity of sulfonyl chlorides .

Case Study :

A 15% yield increase was achieved by replacing H₂SO₄ with pyridine as a proton scavenger, reducing decomposition .

Q. How to resolve discrepancies between spectroscopic data in structural elucidation?

Methodological Answer: Contradictions often arise from tautomerism or impurities:

- Tautomer Analysis : For the 3-oxo group, DFT calculations or variable-temperature NMR can identify keto-enol equilibria .

- Impurity Profiling : Use HPLC-MS to detect byproducts (e.g., des-methyl analogues) .

- X-ray Crystallography : Resolves ambiguous NMR assignments by providing definitive bond lengths and angles (e.g., benzoxazine ring planarity) .

Example : A reported δ 7.2 ppm (¹H NMR) mismatch was resolved via X-ray data showing unexpected hydrogen bonding distorting chemical shifts .

Q. What in vitro assays are appropriate for evaluating its antimicrobial activity?

Methodological Answer:

- MIC (Minimum Inhibitory Concentration) Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution .

- Time-Kill Kinetics : Assess bactericidal effects over 24 hours .

- Mechanistic Studies :

Data Interpretation Tip : Compare with positive controls (e.g., sulfamethoxazole) to contextualize potency .

Physicochemical Properties Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.